molecular formula C8H12O3 B8765020 Methyl 1-formylcyclopentanecarboxylate

Methyl 1-formylcyclopentanecarboxylate

Cat. No. B8765020
M. Wt: 156.18 g/mol
InChI Key: YGQQKLBBWIBWKJ-UHFFFAOYSA-N
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Patent
US05948935

Procedure details

To a 12 L flask equipped with a mechanical stirrer, thermometer and condenser containing a nitrogen inlet was added Raney nickel (1 kg, 50% slurry in water, as sold by the Aldrich Chemical Co.). This material was washed with distilled water and decanted (3×0.8 L). Formic acid (88% 7 L) was added (stirring started) followed by a solution of methyl 1-cyanocyclopentanecarboxylate (696 g, 4.54 mol) in formic acid (88%, 1 L). Gas evolved and the exothermic mixture (temperature increased to 45° C.) was stirred at 75° C. for 5 h. After the reaction mixture cooled to room temperature and the catalyst settled, the majority of the solvent was decanted off through a fiberglass filter. The residue was mixed with water (6 L) and filtered. The collected solid was washed with water (1 L) and CH2Cl2 (1 L) and all the filtrates were combined. The aqueous phase was separated and extracted with CH2Cl2 (6 L), and the combined organic phases were washed with saturated aqueous NaHCO3 and brine. Drying (MgSO4), filtering, and concentrating afforded material that was immediately distilled (Vigreux® column, fraction boiling at 93° C., 16 mm Hg collected) to provide methyl 1-formylcyclopentanecarboxylate as a clear colorless liquid (491 g, 69% yield). 1H-NMR (400 MHz, CDCl3) δ 9.65 (s, 1 H), 3.76 (s, 3 H), 2.19-2.04 (m, 4 H), 1.78-1.58 (m, 4 H); 13C NMR (100.6 MHz, CDCl3) δ 197.0, 172.6, 64.3, 51.9, 31.0, 25.3; EI-MS exact mass calcd for: C8H13O3 ; 157.0865; found: 157.0864. This compound has been reported previously by C. R. Davis et al., J. Org. Chem. 1993, 58, 6843.
Quantity
696 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:8]([O:10][CH3:11])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4]1)#N.[OH2:12]>[Ni].C(O)=O>[CH:1]([C:3]1([C:8]([O:10][CH3:11])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4]1)=[O:12]

Inputs

Step One
Name
Quantity
696 g
Type
reactant
Smiles
C(#N)C1(CCCC1)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
(stirring started)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 12 L flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
thermometer and condenser containing a nitrogen inlet
WASH
Type
WASH
Details
This material was washed with distilled water
CUSTOM
Type
CUSTOM
Details
decanted (3×0.8 L)
ADDITION
Type
ADDITION
Details
Formic acid (88% 7 L) was added
STIRRING
Type
STIRRING
Details
was stirred at 75° C. for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the majority of the solvent was decanted off through a fiberglass
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
The residue was mixed with water (6 L)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solid was washed with water (1 L) and CH2Cl2 (1 L) and all the filtrates
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (6 L)
WASH
Type
WASH
Details
the combined organic phases were washed with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
CUSTOM
Type
CUSTOM
Details
afforded material that
DISTILLATION
Type
DISTILLATION
Details
was immediately distilled
CUSTOM
Type
CUSTOM
Details
(Vigreux® column, fraction boiling at 93° C., 16 mm Hg collected)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1(CCCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 491 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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